molecular formula C16H25NOS B15079558 3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide CAS No. 112163-08-3

3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide

Cat. No.: B15079558
CAS No.: 112163-08-3
M. Wt: 279.4 g/mol
InChI Key: XSEJCTGNSABCOW-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide is a synthetic organic compound with the molecular formula C16H25NOS. It is known for its unique chemical structure, which includes tert-butyl groups and a thioamide functional group. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide typically involves the reaction of 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl alcohol, sulfur, and methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the thioamide group.

    3,5-Ditert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a thioamide.

    2,6-Ditert-butyl-4-methylphenol: Similar tert-butyl groups but different functional groups.

Uniqueness

3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide is unique due to its combination of tert-butyl groups and a thioamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

112163-08-3

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide

InChI

InChI=1S/C16H25NOS/c1-15(2,3)11-8-10(14(19)17-7)9-12(13(11)18)16(4,5)6/h8-9,18H,1-7H3,(H,17,19)

InChI Key

XSEJCTGNSABCOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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